2-(2-phenyl-1H-indol-3-yl)acetaldehyde
Overview
Description
2-(2-phenyl-1H-indol-3-yl)acetaldehyde is a complex organic compound featuring a phenyl group, an indole ring, and an acetaldehyde functional group. This compound is recognized for its utility in organic synthesis and pharmaceutical research, where it serves as a versatile building block for a variety of chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-phenyl-1H-indol-3-yl)acetaldehyde can be achieved through the reaction of indole with benzamide, followed by a hydroxymethylation reaction to yield the target product . Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under reflux conditions in methanol using methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-phenyl-1H-indol-3-yl)acetaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitro groups under acidic conditions.
Major Products
Oxidation: 2-(2-phenyl-1H-indol-3-yl)acetic acid.
Reduction: 2-(2-phenyl-1H-indol-3-yl)ethanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-phenyl-1H-indol-3-yl)acetaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-phenyl-1H-indol-3-yl)acetaldehyde involves its interaction with various molecular targets and pathways. The indole ring system is known to engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetaldehyde: Shares the indole and aldehyde functional groups but lacks the phenyl substitution.
2-(1H-indol-3-yl)acetaldehyde: Similar structure but without the phenyl group.
Uniqueness
2-(2-phenyl-1H-indol-3-yl)acetaldehyde is unique due to the presence of both a phenyl group and an indole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in synthesis and research .
Properties
IUPAC Name |
2-(2-phenyl-1H-indol-3-yl)acetaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-11-10-14-13-8-4-5-9-15(13)17-16(14)12-6-2-1-3-7-12/h1-9,11,17H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPBRFBNKDLVNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672076 | |
Record name | (2-Phenyl-1H-indol-3-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97945-27-2 | |
Record name | (2-Phenyl-1H-indol-3-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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